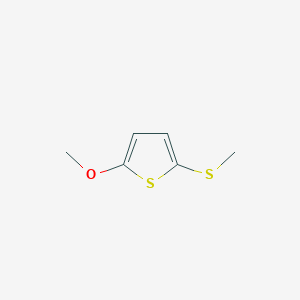
Thiophene, 2-methoxy-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-methoxy-5-(methylthio)- is an organic compound with the molecular formula C6H8OS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-methoxy-5-(methylthio)- typically involves the introduction of methoxy and methylthio groups to the thiophene ring. One common method is the electrophilic substitution reaction, where thiophene is treated with appropriate reagents to introduce the desired substituents. For instance, the reaction of thiophene with methoxy and methylthio reagents under controlled conditions can yield the target compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale electrophilic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene, 2-methoxy-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or methylthio groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives .
Applications De Recherche Scientifique
Thiophene, 2-methoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of conductive polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of thiophene, 2-methoxy-5-(methylthio)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Thiophene, 2-(methylthio)-: Similar structure but lacks the methoxy group.
Thiophene, 2-methyl-5-(methylthio)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: Thiophene, 2-methoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
71908-74-2 |
|---|---|
Formule moléculaire |
C6H8OS2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
2-methoxy-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8OS2/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |
Clé InChI |
JVTYNIBJRXAXEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
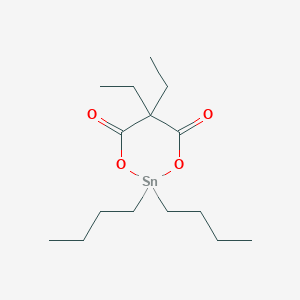
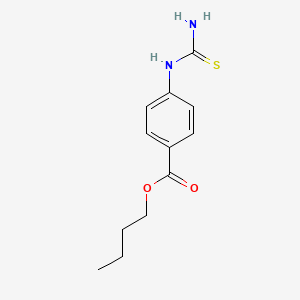
![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
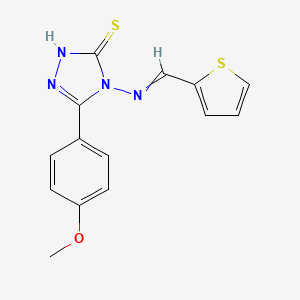
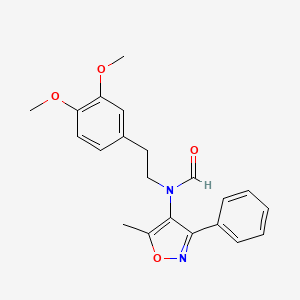
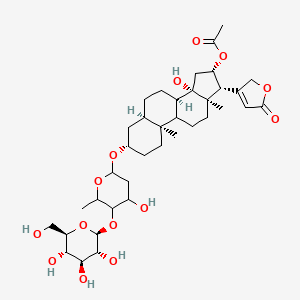

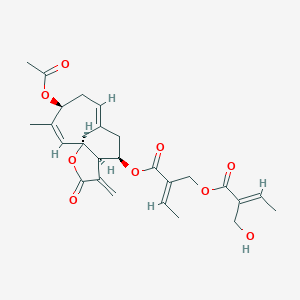
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
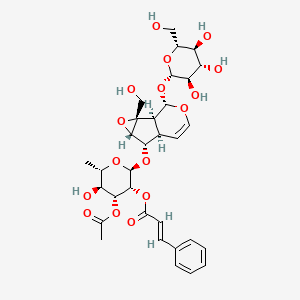
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)
